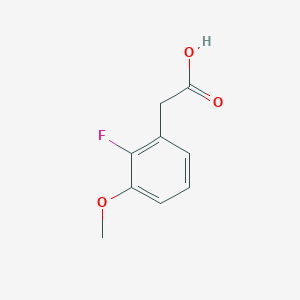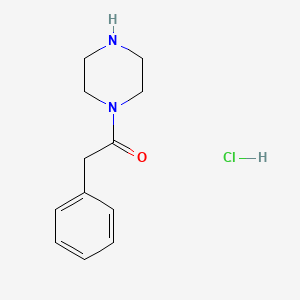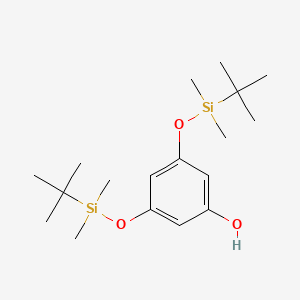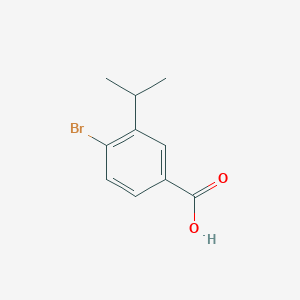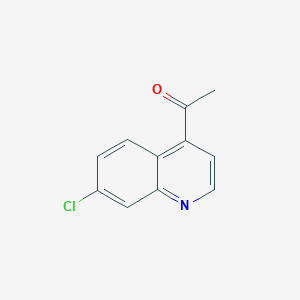
4-Acetyl-7-chloroquinoline
概要
説明
“4-Acetyl-7-chloroquinoline” is a derivative of quinoline, which is a heterocyclic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring . Quinoline and its derivatives are present in numerous natural products and have a broad spectrum of bioactivity .
Synthesis Analysis
The synthesis of quinoline derivatives such as “this compound” has been reported in several studies . One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is catalyzed by a radical approach .
科学的研究の応用
Synthesis and Neuroprotective Applications
A study by Duarte et al. (2017) describes an alternative method for synthesizing 4-arylselanyl-7-chloroquinolines. This method involves reactions of 4,7-dichloroquinoline with organylselenols. The synthesized compounds were found to have in vitro acetylcholinesterase inhibitory activity. Notably, one of the compounds demonstrated potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit acetylcholinesterase activity and improve memory in mice (Duarte et al., 2017).
Antimalarial and Anticancer Potential
Montoya et al. (2014) synthesized a series of NH-pyrazoline derivatives, which included the 4-aryloxy-7-chloroquinoline fragment. These compounds showed remarkable antitumor activity against various cancer cell lines and were identified as potential leads for new antitumor agents (Montoya et al., 2014).
Computational Analysis for COVID-19 Treatment
Vaidya and Vyas (2020) conducted computational studies on chloroquine derivatives, including monoquinoline analogs of 4-aminoquinoline, as potential candidates for COVID-19 treatment. This research highlighted the need for further investigation into these compounds due to their potential lower toxicity compared to other chloroquine derivatives (Vaidya & Vyas, 2020).
Antinociceptive and Anti-inflammatory Actions
Research by Pinz et al. (2016) on 4-phenylselenyl-7-chloroquinoline, a new quinoline derivative, revealed its potential antinociceptive and anti-inflammatory actions. The study demonstrated the compound's effectiveness in reducing pain and inflammation in mice models, suggesting it could be useful for developing new therapeutic strategies for painful and inflammatory conditions (Pinz et al., 2016).
Safety and Hazards
将来の方向性
Quinoline derivatives, including “4-Acetyl-7-chloroquinoline”, continue to be of interest in the development of new drugs due to their broad spectrum of bioactivity . Recent advances in chemistry and pharmacological applications of quinoline motifs have shown substantial efficacies for future drug development .
作用機序
Target of Action
It’s known that 7-chloroquinoline derivatives have shown activity as antimicrobial, antimalarial, and anticancer agents . Therefore, it’s plausible that the targets could be related to these biological activities.
Mode of Action
It’s known that 7-chloroquinoline derivatives interact with their targets, leading to changes that result in their antimicrobial, antimalarial, and anticancer activities .
Biochemical Pathways
Given its antimicrobial, antimalarial, and anticancer activities, it’s likely that it affects pathways related to these biological processes .
Result of Action
It’s known that 7-chloroquinoline derivatives have shown antimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that the compound’s action results in molecular and cellular changes that contribute to these activities.
生化学分析
Biochemical Properties
4-Acetyl-7-chloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase II, where this compound acts as an inhibitor, preventing the enzyme from unwinding DNA during replication. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies .
Additionally, this compound has been shown to interact with the protein kinase C (PKC) pathway. By modulating PKC activity, it can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that play a crucial role in apoptosis .
Moreover, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting specific kinases within this pathway, it can reduce cell proliferation and promote cell cycle arrest . This compound also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the DNA minor groove, which interferes with the binding of transcription factors and other DNA-binding proteins . This binding can inhibit the transcription of specific genes, leading to altered cellular functions.
Additionally, this compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis and repair . By inhibiting DHFR, this compound can disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Studies have shown that prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating higher doses to achieve the same therapeutic effect . Additionally, long-term exposure can result in changes in cellular metabolism, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain minimum dose is required to achieve a therapeutic effect. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic outcome but instead increases the risk of toxicity .
特性
IUPAC Name |
1-(7-chloroquinolin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGPSKTHAATJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632239 | |
| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89770-25-2 | |
| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




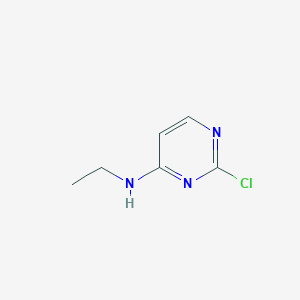

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)
